4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Overview
Description
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine (CFPP) is a chemical compound belonging to the class of pyridine-containing heterocyclic compounds. It is a colorless or white solid with a molecular weight of 204.58 g/mol and a melting point of 84-86 °C. CFPP has been widely studied in the fields of organic chemistry and medicinal chemistry due to its potential applications in the synthesis of drugs and agrochemicals. In recent years, CFPP has been gaining attention from scientists for its ability to act as a catalyst in various organic transformations.
Scientific Research Applications
Biological Activity Studies :
- In the study of novel pyrimidine derivatives, one compound exhibited potent anti-inflammatory and analgesic activities, highlighting the significance of substituents in determining these activities. The chlorophenyl substitution in particular showed promising results (Muralidharan, James Raja, & Deepti, 2019).
Synthesis and Antitumor Activity :
- A synthesis process for a specific pyrido[2,3-d]pyrimidine, BW301U, revealed its potent inhibitory effect on mammalian dihydrofolate reductase, and significant activity against Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Quantum Chemical Calculations and Crystal Structure :
- Quantum chemical calculations and Hirshfeld surface analysis were used to study pyrimidine derivatives, revealing insights into the role of specific atoms in intermolecular interactions. This research enhances understanding of molecular conformation and pharmacological effects (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Fluorous Synthesis of Pyrimidines :
- A fluorous synthesis method for disubstituted pyrimidines was developed, employing a fluorous chain as a phase tag for intermediate and product purification, showcasing an innovative approach in pyrimidine synthesis (Zhang, 2003).
Anti-DNA Viral Activities :
- The synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine nucleosides demonstrated significant anti-human cytomegalovirus and anti-hepatitis B virus activities in vitro, presenting a potential avenue for antiviral drug development (Bhattacharya, Ojwang, Rando, Huffman, & Revankar, 1995).
Cross-Coupling Reactions in Pyrimidines :
- The stannylation reaction and cross-couplings in pyrimidines were investigated, leading to new methods for forming carbon-carbon bonds in pyrimidine compounds, which could be pivotal for pharmaceutical development (Majeed, Antonsen, Benneche, & Undheim, 1989).
Future Directions
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFUQALPUPAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443359 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-98-9 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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